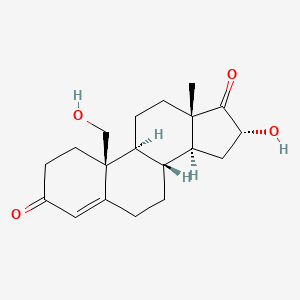

16,19-Dihydroxy-4-androsten-3,17-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

16,19-Dihydroxy-4-androsten-3,17-dione, also known as this compound, is a useful research compound. Its molecular formula is C19H26O4 and its molecular weight is 318.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis and Chemical Properties

The synthesis of 16,19-dihydroxy-4-androsten-3,17-dione involves several key reactions. It can be derived from 4-androstene-3,17-dione through hydroxylation processes. Initial studies have shown that bromination at the C-16 position followed by controlled alkaline hydrolysis yields the desired compound. The use of zinc dust for reductive cleavage has also been documented, demonstrating the versatility of synthetic pathways available for this steroid .

Hormonal Effects

Research indicates that this compound may exhibit hormonal activity akin to that of estrogens. In vitro studies suggest that it can suppress sebum secretion, which is particularly relevant in dermatological applications for conditions like acne . The compound's ability to act as a precursor to estrone highlights its potential use in hormone replacement therapies and treatments for hormonal imbalances.

Dermatological Uses

Given its estrogenic properties, this compound could be explored as a topical treatment for acne and other skin conditions. The ability to modulate sebum production without significantly affecting uterine weight or vaginal cornification makes it a candidate for further investigation in skin health therapies .

Hormone Replacement Therapy

As a precursor in the biosynthesis of estrone and testosterone, this compound could play a role in hormone replacement therapy (HRT). Its application could be particularly beneficial in treating menopausal symptoms or conditions related to low estrogen levels. Further studies are necessary to elucidate its efficacy and safety profile compared to traditional HRT options .

Research Insights and Case Studies

Several studies have documented the metabolic pathways and effects of related compounds. For instance, investigations into the conversion rates of androstenedione derivatives into estrone have provided insights into their bioavailability and therapeutic potential . Additionally, research on the pharmacokinetics of similar steroids indicates that variations in metabolic pathways can significantly affect their efficacy as supplements or medications .

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for 16,19-dihydroxy-4-androsten-3,17-dione, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves bromination at C-16α of 5α-bromo-6β,19-epoxy-17-ketone derivatives, followed by controlled alkaline hydrolysis to generate intermediates like 16α-hydroxy-17-ketones. Zinc dust reductive cleavage of epoxy groups and subsequent borohydride reduction can yield 19-alcohol derivatives . Key parameters include reaction time, pH during hydrolysis, and temperature control during reductive steps. For reproducibility, optimize solvent systems (e.g., aqueous methanol) and monitor intermediates via TLC or HPLC.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H- and 13C-NMR to confirm hydroxyl and ketone group positions, with deuterated DMSO as a solvent for resolving hydrogen-bonded protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) in positive-ion mode can verify molecular formula (C19H26O4) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., C-16α vs. β configuration) using single-crystal diffraction data, as demonstrated for structurally similar 19-nor-4-androstene-3,17-dione .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-validate data against peer-reviewed sources (e.g., crystallography databases ) and ensure purity via recrystallization (e.g., using ethyl acetate/hexane mixtures). Contradictions may arise from polymorphic forms or residual solvents; thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can clarify thermal behavior .

Advanced Research Questions

Q. What strategies can resolve structural contradictions in derivatives of this compound?

- Methodological Answer : For disputed configurations (e.g., C-19 hydroxyl orientation), employ computational chemistry (DFT calculations) to predict stability of stereoisomers. Compare computed NMR chemical shifts with experimental data. For crystalline derivatives, use X-ray crystallography to unambiguously assign stereochemistry, as done for 19-nor analogs .

Q. How can researchers design experiments to probe the metabolic stability of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Include NADPH cofactors to assess cytochrome P450-mediated oxidation .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., 4-Androstene-3,17-dione-19-D3) to track metabolic pathways and identify major metabolites .

- Structural Modifications : Introduce methyl or fluorine groups at reactive sites (e.g., C-16) to evaluate steric/electronic effects on stability, referencing similar modifications in corticosterone derivatives .

Q. What theoretical frameworks guide the study of this compound’s role in steroidogenesis?

- Methodological Answer : Link research to the "catalytic plasticity" theory of cytochrome P450 enzymes, which explains multi-functional oxidation in steroid biosynthesis. Design experiments to test whether 16,19-dihydroxy derivatives act as intermediates in androgen/estrogen pathways. Use kinetic isotope effects (KIE) to elucidate rate-limiting steps in hydroxylation .

Q. How can researchers reconcile conflicting data on the compound’s reactivity under alkaline vs. acidic conditions?

- Methodological Answer : Perform pH-dependent stability studies using buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy. For acid-sensitive epoxide intermediates (e.g., 6β,19-epoxy groups), use low-temperature (−20∘C) quenching to isolate reactive species . Compare results with computational pKa predictions to identify protonation-sensitive sites .

Q. Methodological Best Practices

- Synthetic Reproducibility : Document reaction conditions rigorously, including solvent purity and catalyst batches. For example, zinc dust quality significantly impacts reductive cleavage efficiency .

- Data Validation : Cross-reference spectral data with open-access crystallography databases (e.g., Crystallography Open Database entry 1519111) to avoid structural misassignments .

- Safety Protocols : Follow OSHA HCS guidelines for handling ketosteroids, including use of nitrile gloves and fume hoods during synthesis .

属性

CAS 编号 |

60385-81-1 |

|---|---|

分子式 |

C19H26O4 |

分子量 |

318.4 g/mol |

IUPAC 名称 |

(8R,9S,10S,13S,14S,16R)-16-hydroxy-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h8,13-16,20,22H,2-7,9-10H2,1H3/t13-,14+,15+,16-,18+,19-/m1/s1 |

InChI 键 |

AWFCHTZPCGZPQD-ROSLGNJOSA-N |

SMILES |

CC12CCC3C(C1CC(C2=O)O)CCC4=CC(=O)CCC34CO |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=CC(=O)CC[C@]34CO |

规范 SMILES |

CC12CCC3C(C1CC(C2=O)O)CCC4=CC(=O)CCC34CO |

同义词 |

16,19-DHAD 16,19-dihydroxy-4-androsten-3,17-dione 16,19-dihydroxyandrost-4-ene-3,17,-dione 16alpha,19-dihydroxy-4-androstene-3,17-dione 16alpha,19-dihydroxyandrostenedione |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。